5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one
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Overview
Description
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one is a complex organic compound characterized by its unique molecular structure, which includes a pyridin-2-one core, a cyclopropyl-1,2,4-oxadiazol-5-yl group, and a 3-fluoro-4-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridin-2-one structure. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst. The cyclopropyl-1,2,4-oxadiazol-5-yl group is often introduced through a cyclization reaction involving amidoximes and isatoic anhydrides
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one: A related compound with a similar core structure but lacking the 3-fluoro-4-methoxybenzyl group.
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Another related compound with a different functional group.
These compounds share the cyclopropyl-1,2,4-oxadiazol-5-yl motif but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-15-6-2-11(8-14(15)19)9-22-10-13(5-7-16(22)23)18-20-17(21-25-18)12-3-4-12/h2,5-8,10,12H,3-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERVFLIKCDRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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